molecular formula C12H19NO4S B2498432 N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide CAS No. 2361638-94-8

N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide

Cat. No. B2498432
CAS RN: 2361638-94-8
M. Wt: 273.35
InChI Key: PFBIMZUJMHTZKD-UHFFFAOYSA-N
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Description

N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide, commonly known as DOTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DOTU is a spirocyclic lactam derivative that has been synthesized using different methods, and its unique chemical structure has led to its use in various biochemical and physiological studies. In

Mechanism of Action

DOTU works by binding to the target protein and preventing its normal function. The mechanism of action of DOTU is dependent on the specific target protein. For example, DOTU inhibits the protein-protein interaction between c-Myc and Max by binding to the Max protein and preventing its interaction with c-Myc. Inhibition of histone deacetylase activity by DOTU involves the binding of DOTU to the active site of the enzyme, which prevents the deacetylation of histones.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DOTU are dependent on the specific target protein. Inhibition of the protein-protein interaction between c-Myc and Max by DOTU has been shown to lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Inhibition of histone deacetylase activity by DOTU has been shown to lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using DOTU in lab experiments is its specificity for the target protein. DOTU has been shown to have a high affinity for the target protein, which allows for the selective inhibition of its function. Another advantage of using DOTU is its stability in biological systems. DOTU has been shown to be stable in biological fluids, which allows for its use in in vivo studies. One limitation of using DOTU in lab experiments is its low solubility in water, which can limit its use in certain assays.

Future Directions

There are several future directions for the use of DOTU in scientific research. One future direction is the development of new drugs based on the structure of DOTU. Another future direction is the investigation of the mechanism of action of DOTU on other target proteins. The use of DOTU in the study of epigenetics, which involves the regulation of gene expression, is also a potential future direction. Additionally, the development of new methods for the synthesis of DOTU with higher yields and improved solubility is an area for future research.
Conclusion:
In conclusion, DOTU is a spirocyclic lactam derivative that has gained significant attention in scientific research due to its potential applications in various fields. DOTU has been synthesized using different methods and has been shown to have a high affinity for the target protein, which allows for the selective inhibition of its function. The biochemical and physiological effects of DOTU are dependent on the specific target protein and include the inhibition of cell proliferation and the induction of apoptosis in cancer cells. DOTU has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

DOTU can be synthesized using different methods, including the reaction of 3,3,6,6-tetramethyl-9-oxa-3,6-diazaspiro[4.5]decane-2,8-dione with propargylamine, followed by the reaction with acetic anhydride. Another method involves the reaction of 3,3,6,6-tetramethyl-9-oxa-3,6-diazaspiro[4.5]decane-2,8-dione with propargyl alcohol, followed by the reaction with acetic anhydride. The yield of DOTU using these methods ranges from 30% to 40%.

Scientific Research Applications

DOTU has been used in various scientific research applications, including the development of new drugs, the study of protein-protein interactions, and the investigation of enzyme activity. DOTU has been shown to be a potent inhibitor of the protein-protein interaction between the transcription factors c-Myc and Max, which are involved in the development of various cancers. DOTU has also been used to study the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.

properties

IUPAC Name

N-(1,1-dioxo-9-oxa-1λ6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-2-11(14)13-10-3-8-18(15,16)12(9-10)4-6-17-7-5-12/h2,10H,1,3-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBIMZUJMHTZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCS(=O)(=O)C2(C1)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide

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